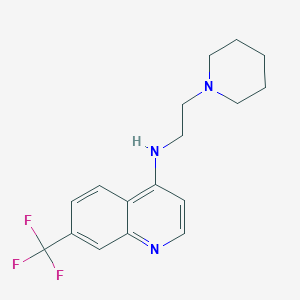![molecular formula C12H11NO3 B12879725 4-Ethylbenzo[d]oxazole-2-acrylic acid](/img/structure/B12879725.png)
4-Ethylbenzo[d]oxazole-2-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylbenzo[d]oxazole-2-acrylic acid is a heterocyclic compound that features a benzoxazole ring fused with an acrylic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both the benzoxazole and acrylic acid functionalities endows it with unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzo[d]oxazole-2-acrylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acrylate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired benzoxazole derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylbenzo[d]oxazole-2-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield reduced forms of the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzoxazole ring.
Aplicaciones Científicas De Investigación
4-Ethylbenzo[d]oxazole-2-acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Ethylbenzo[d]oxazole-2-acrylic acid involves its interaction with specific molecular targets. The benzoxazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Benzoxazole: A simpler analog without the acrylic acid moiety.
4-Methylbenzo[d]oxazole-2-acrylic acid: Similar structure with a methyl group instead of an ethyl group.
2-Aminobenzo[d]oxazole: Lacks the acrylic acid functionality.
Uniqueness: 4-Ethylbenzo[d]oxazole-2-acrylic acid is unique due to the presence of both the benzoxazole and acrylic acid functionalities. This dual functionality allows for a broader range of chemical reactions and applications compared to simpler analogs.
Propiedades
Fórmula molecular |
C12H11NO3 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
(E)-3-(4-ethyl-1,3-benzoxazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-8-4-3-5-9-12(8)13-10(16-9)6-7-11(14)15/h3-7H,2H2,1H3,(H,14,15)/b7-6+ |
Clave InChI |
RTFCKJGLYAXYCV-VOTSOKGWSA-N |
SMILES isomérico |
CCC1=C2C(=CC=C1)OC(=N2)/C=C/C(=O)O |
SMILES canónico |
CCC1=C2C(=CC=C1)OC(=N2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


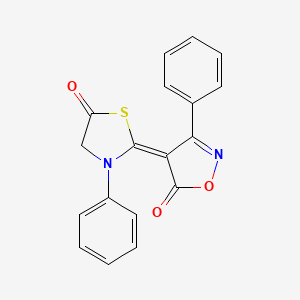
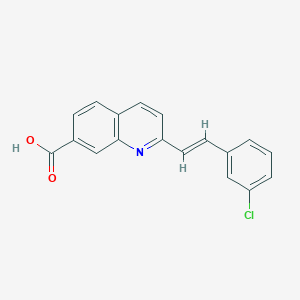
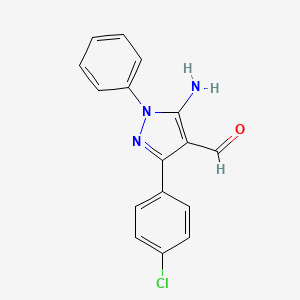
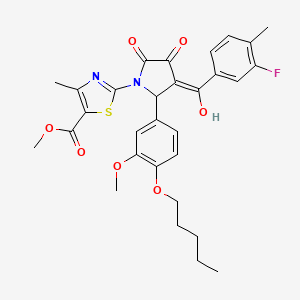
![4-(2-(4-Chloropyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12879667.png)



![5-Chloro-2-hydroxy-N-[3-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B12879694.png)

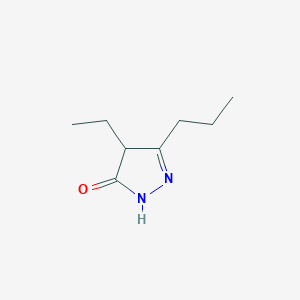
![2,3-Dimethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12879713.png)
![2-(Carboxy(hydroxy)methyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12879718.png)
